3-{[(3-methylphenoxy)acetyl]amino}benzamide
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Overview
Description
3-{[(3-methylphenoxy)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure substituted with a 3-methylphenoxy group and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-methylphenoxy)acetyl]amino}benzamide typically involves the following steps:
Preparation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 3-methylphenoxyacetyl chloride: The 3-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Acylation of 3-aminobenzamide: The 3-methylphenoxyacetyl chloride is reacted with 3-aminobenzamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-methylphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is 3-{[(3-carboxyphenoxy)acetyl]amino}benzamide.
Reduction: The major product is 3-{[(3-methylphenoxy)ethylamino}benzamide.
Substitution: Depending on the substituent introduced, various substituted derivatives of 3-{[(3-methylphenoxy)acetyl]amino}
Properties
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-4-2-7-14(8-11)21-10-15(19)18-13-6-3-5-12(9-13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOQVWCTAAFXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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